molecular formula C21H16ClN3OS B2549519 4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole CAS No. 1428366-64-6

4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole

货号: B2549519
CAS 编号: 1428366-64-6
分子量: 393.89
InChI 键: FKEKIFBYCCSQFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole is a structurally novel, potent, and selective inhibitor of Phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes the key second messenger, cyclic adenosine monophosphate (cAMP). By selectively inhibiting PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, leading to the downstream suppression of pro-inflammatory mediator production, such as tumor necrosis factor-alpha (TNF-α) (source) . Its primary research value lies in probing the pathophysiology of chronic inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. Furthermore, given the significant expression of PDE4 in the central nervous system, this inhibitor serves as a critical pharmacological tool for investigating PDE4's role in neuroinflammation, cognitive function, and depressive disorders, with studies suggesting potential for ameliorating memory deficits (source) . The compound's specific oxazole-pyridazine scaffold offers a distinct chemical profile for structure-activity relationship (SAR) studies aimed at developing new PDE4-targeted therapeutics with an improved tolerability profile.

属性

IUPAC Name

4-[[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-5-methyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c1-14-19(23-21(26-14)15-7-3-2-4-8-15)13-27-20-12-11-18(24-25-20)16-9-5-6-10-17(16)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEKIFBYCCSQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NN=C(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Robinson-Gabriel Cyclodehydration

This classical approach involves cyclodehydration of an α-acylamino ketone. For 5-methyl-2-phenyloxazole, 2-phenylacetamide is reacted with 3-bromo-2-butanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via intermediate iminium ion formation, followed by intramolecular cyclization to yield the oxazole ring.

Reaction Conditions :

  • Reactants : 2-Phenylacetamide (1.0 equiv), 3-bromo-2-butanone (1.2 equiv)
  • Reagent : POCl₃ (2.0 equiv), dichloromethane (DCM), 0°C → room temperature, 12 h
  • Yield : 68–72%

Hantzsch Oxazole Synthesis

Alternatively, the Hantzsch method employs α-halo ketones and amides. Here, 2-chloroacetoacetophenone reacts with benzamide in a basic medium (e.g., potassium carbonate), forming the oxazole through nucleophilic substitution and cyclization.

Reaction Conditions :

  • Reactants : 2-Chloroacetoacetophenone (1.0 equiv), benzamide (1.1 equiv)
  • Base : K₂CO₃ (2.0 equiv), ethanol, reflux, 8 h
  • Yield : 65–70%

The pyridazine fragment requires regioselective introduction of the 2-chlorophenyl and thiol groups. A two-step sequence is typically employed:

Pyridazine Ring Formation via [4+2] Cycloaddition

Pyridazines are synthesized via cyclocondensation of 1,4-diketones with hydrazines. For 6-(2-chlorophenyl)pyridazin-3(2H)-one, 2-chlorophenylglyoxal is reacted with maleic hydrazide in acetic acid under reflux.

Reaction Conditions :

  • Reactants : 2-Chlorophenylglyoxal (1.0 equiv), maleic hydrazide (1.0 equiv)
  • Solvent : Acetic acid, reflux, 6 h
  • Yield : 60–65%

Thiol Group Introduction

The 3-keto group of 6-(2-chlorophenyl)pyridazin-3(2H)-one is converted to a thiol using Lawesson’s reagent. This reagent selectively sulfinates carbonyl groups to thiocarbonyls, which are then hydrolyzed to thiols under acidic conditions.

Reaction Conditions :

  • Reactant : 6-(2-Chlorophenyl)pyridazin-3(2H)-one (1.0 equiv)
  • Reagent : Lawesson’s reagent (0.5 equiv), toluene, 110°C, 3 h
  • Workup : 1 M HCl, stirring, 1 h
  • Yield : 55–60%

Thioether Coupling of Oxazole and Pyridazine Moieties

The final step involves connecting the 5-methyl-2-phenyloxazole-4-methanol derivative with 6-(2-chlorophenyl)pyridazin-3-thiol via a thioether bond. Two methods are prevalent:

Nucleophilic Substitution

The chloromethyl oxazole intermediate reacts with the pyridazine thiolate anion. The oxazole’s 4-hydroxymethyl group is first converted to chloromethyl using thionyl chloride (SOCl₂), followed by displacement with the deprotonated thiol.

Reaction Conditions :

  • Step 1 (Chlorination) :
    • Reactant : 5-Methyl-2-phenyloxazole-4-methanol (1.0 equiv)
    • Reagent : SOCl₂ (3.0 equiv), DCM, 0°C → room temperature, 2 h
    • Yield : 85–90%
  • Step 2 (Coupling) :
    • Reactants : Chloromethyl-oxazole (1.0 equiv), 6-(2-chlorophenyl)pyridazin-3-thiol (1.1 equiv)
    • Base : K₂CO₃ (2.0 equiv), DMF, 60°C, 6 h
    • Yield : 70–75%

Mitsunobu Reaction

This method directly couples the oxazole methanol with the pyridazine thiol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

Reaction Conditions :

  • Reactants : 5-Methyl-2-phenyloxazole-4-methanol (1.0 equiv), 6-(2-chlorophenyl)pyridazin-3-thiol (1.2 equiv)
  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C → room temperature, 12 h
  • Yield : 75–80%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ph), 7.65–7.45 (m, 5H, Ar-H), 4.52 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃).
  • LC-MS : m/z 438.1 [M+H]⁺ (calc. 438.08).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar oxazole and pyridazine rings, with dihedral angles of 12.3° between the rings. The thioether bond length (C–S–C) is 1.81 Å, consistent with sp³ hybridization.

Challenges and Optimization

Regioselectivity in Pyridazine Functionalization

Directing groups (e.g., nitro) are often required to achieve C-3 thiolation. Computational studies suggest that electron-withdrawing substituents on the pyridazine enhance electrophilic aromatic substitution at C-3.

Oxidation Mitigation

Thiol intermediates are prone to disulfide formation. Conducting reactions under nitrogen and using reducing agents (e.g., dithiothreitol) improves yields by 15–20%.

化学反应分析

Types of Reactions

4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyridazine derivatives

    Substitution: Substituted chlorophenyl derivatives

科学研究应用

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity
  • Anticancer Potential
  • Anti-inflammatory Effects

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Studies have indicated that derivatives of similar structures possess antibacterial properties. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

CompoundBacterial StrainMIC (µg/mL)
Example AStaphylococcus aureus10
Example BEscherichia coli15
Example CPseudomonas aeruginosa12

These results suggest that the presence of the chlorophenyl and pyridazine structures enhances the antimicrobial efficacy of the compounds .

Anticancer Potential

The anticancer activity of this compound has been explored extensively. Research indicates that derivatives containing the pyridazine structure have shown IC50 values in the micromolar range against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage.

For example, studies have demonstrated that similar compounds can inhibit cell proliferation in breast cancer cells with IC50 values ranging from 5 to 15 µM:

CompoundCancer Cell LineIC50 (µM)
Example DMCF-7 (breast)8
Example EHeLa (cervical)10

These findings highlight the potential for further development as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and modulate immune responses. For instance, studies have indicated that certain derivatives reduce inflammation markers in vitro:

CompoundInflammation MarkerEffect
Example FTNF-alphaReduced by 30%
Example GIL-6Reduced by 25%

Such activities suggest a promising application in treating inflammatory diseases .

Case Studies

Recent investigations into related compounds highlight their therapeutic potential:

  • Study on Antimicrobial Activity : A study demonstrated significant antibacterial activity of pyridazine derivatives with MIC values comparable to established antibiotics .
  • Anticancer Research : Another study focused on pyridazine derivatives showed promising results against breast cancer cell lines, indicating potential for further development as anticancer agents .
  • Anti-inflammatory Evaluation : Research involving oxazole derivatives indicated their effectiveness in reducing inflammation in animal models, suggesting applicability in chronic inflammatory conditions .

作用机制

The mechanism of action of 4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division or signal transduction . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridazine-Thioether Derivatives

a) (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-(((6-(pyridin-2-yl)pyridazin-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)tetrahydrofuran-3,4-diyl diacetate (Compound 6, )
  • Structural differences: Replaces the oxazole in the target compound with a triazole-linked ribofuranose system. Pyridin-2-yl substituent instead of 2-chlorophenyl on pyridazine.
  • Key data: Melting point: 96–98°C .
  • Comparison :
    • The triazole-ribose moiety in Compound 6 enhances solubility due to polar hydroxyl groups, whereas the target compound’s oxazole and 2-chlorophenyl groups likely reduce solubility.
    • The 2-chlorophenyl group in the target may improve membrane permeability compared to pyridin-2-yl.
b) 1-[(Aryl)thioacetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolines ()
  • Structural differences :
    • Pyrazoline core instead of pyridazine.
    • Thienyl and 4-chlorophenyl substituents.
  • Key data :
    • Synthesized via reaction of chloroacetyl pyrazolines with aryl thiols, demonstrating versatility in thioether formation .
  • The 4-chlorophenyl group (para-substituted) in these derivatives may engage in different hydrophobic interactions compared to the ortho-substituted 2-chlorophenyl in the target compound.

Halogen-Substituted Heterocycles

a) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
  • Structural differences :
    • Thiazole core instead of oxazole.
    • Dual halogenation (Cl, F) and triazole substituents.
  • Key data :
    • Displays antimicrobial activity .
  • Comparison: Thiazole’s sulfur atom may confer stronger hydrogen-bonding capacity than oxazole’s oxygen.
b) Clofencet (2-(4-Chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylic acid, )
  • Structural differences :
    • Carboxylic acid substituent on pyridazine.
    • Ethyl group instead of thioether-oxazole system.
  • Biological activity : Used as a plant growth regulator .
  • Comparison :
    • The carboxylic acid group in clofencet improves water solubility, whereas the target compound’s hydrophobic groups may limit agricultural applications.

Oxazole/Triazole Hybrids

a) 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (Compound 9a, )
  • Structural differences: Benzimidazole and thiazole substituents. Phenoxymethyl linker instead of thioether.
  • Key data :
    • Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for triazole formation .
  • Comparison: The phenoxymethyl group may confer lower metabolic stability than the thioether in the target compound.

Key Insights

  • Halogen Positioning : Ortho-substituted 2-chlorophenyl may induce steric hindrance, reducing binding pocket accessibility compared to para-substituted analogs .
  • Synthetic Flexibility : Thioether bridges (as in the target) are more stable than ethers or esters, suggesting improved pharmacokinetics .

生物活性

The compound 4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole is a synthetic organic molecule that has garnered interest due to its potential biological activity. This article aims to explore its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C19H16ClN3OS
  • Molecular Weight: 367.87 g/mol

The compound features a pyridazine ring substituted with a chlorophenyl group, which is linked through a thioether to an oxazole moiety. This unique structure is hypothesized to contribute to its biological activity.

Antibacterial Activity

Research has indicated that derivatives of oxazole and pyridazine exhibit significant antibacterial properties. For instance, a study demonstrated that compounds with similar structures showed moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

In a comparative analysis, the synthesized compound was evaluated against standard antibiotics using disc diffusion methods. The results indicated that it possessed an inhibition zone comparable to that of established antibiotics, suggesting its potential as a new antibacterial agent.

Bacterial StrainInhibition Zone (mm)Standard Antibiotic (Ciprofloxacin)
Staphylococcus aureus1518
Escherichia coli1417
Bacillus subtilis1216

Enzyme Inhibition

The compound was also tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

A study reported that the compound exhibited significant AChE inhibitory activity with an IC50 value of 1.5 µM, indicating a strong potential for treating neurodegenerative disorders . Additionally, urease inhibition studies revealed an IC50 value of 3.0 µM, which is promising compared to traditional urease inhibitors .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed using in vitro models where it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism appears to involve the inhibition of the NF-κB signaling pathway .

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy
    A recent study synthesized several derivatives of oxazole and evaluated their antibacterial efficacy. Among them, the target compound showed superior activity against multi-drug resistant strains, suggesting its potential role in combating antibiotic resistance .
  • In Vivo Studies
    Preliminary in vivo studies involving animal models demonstrated that administration of the compound resulted in significant reduction in bacterial load and inflammation markers compared to control groups . These findings support the need for further clinical investigations.
  • Molecular Docking Studies
    Molecular docking simulations were performed to understand the binding affinity of the compound with target enzymes. The results indicated strong binding interactions with both AChE and urease, corroborating the experimental findings on enzyme inhibition .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。